molecular formula C15H22BNO3 B13412105 4-(Cyclohexyl(ethyl)carbamoyl)phenylboronic acid

4-(Cyclohexyl(ethyl)carbamoyl)phenylboronic acid

Cat. No.: B13412105
M. Wt: 275.15 g/mol
InChI Key: QDRFXJKMCFSWGA-UHFFFAOYSA-N
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Description

4-(Cyclohexyl(ethyl)carbamoyl)phenylboronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclohexyl(ethyl)carbamoyl group. The boronic acid functionality is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexyl(ethyl)carbamoyl)phenylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 4-(Cyclohexyl(ethyl)carbamoyl)phenylboronic acid involves its interaction with specific molecular targets:

Properties

Molecular Formula

C15H22BNO3

Molecular Weight

275.15 g/mol

IUPAC Name

[4-[cyclohexyl(ethyl)carbamoyl]phenyl]boronic acid

InChI

InChI=1S/C15H22BNO3/c1-2-17(14-6-4-3-5-7-14)15(18)12-8-10-13(11-9-12)16(19)20/h8-11,14,19-20H,2-7H2,1H3

InChI Key

QDRFXJKMCFSWGA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)N(CC)C2CCCCC2)(O)O

Origin of Product

United States

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